molecular formula C3H5Cl B1220616 1-Chloro-1-propene CAS No. 590-21-6

1-Chloro-1-propene

Cat. No.: B1220616
CAS No.: 590-21-6
M. Wt: 76.52 g/mol
InChI Key: OWXJKYNZGFSVRC-UHFFFAOYSA-N
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Description

Significance of Vinyl Halides in Organic Synthesis and Industrial Chemistry

Vinyl halides, as a class, are fundamental building blocks in both academic research and industrial chemistry. Their significance stems from their distinct chemical behavior compared to alkyl halides. While generally unreactive towards standard nucleophilic substitution reactions (SN1 and SN2) due to the strong carbon-halogen bond and the sp2 hybridization of the carbon atom, they readily participate in other crucial transformations. britannica.comquora.combrainly.inyoutube.com This reduced susceptibility to nucleophilic attack makes them valuable in specific synthetic strategies.

Industrially, vinyl halides are paramount as monomers for the production of polymers. Vinyl chloride, the most prominent member of this class, is the precursor to polyvinyl chloride (PVC), a ubiquitous plastic used in construction, piping, and various consumer goods. britannica.comwikipedia.orgcdc.govnih.govnih.govnumberanalytics.com Beyond polymerization, vinyl halides are indispensable in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Stille, and Heck couplings. These reactions enable the efficient formation of carbon-carbon bonds, facilitating the construction of complex organic molecules. wikipedia.org Furthermore, vinyl halides can be converted into organometallic reagents, like Grignard reagents, and are key intermediates in the synthesis of alkynes through elimination reactions. britannica.comwikipedia.orgfiveable.me

Isomeric Considerations of 1-Chloro-1-propene (B106547) (cis- and trans-isomers)

This compound exists as two geometric isomers: cis-1-chloro-1-propene and trans-1-chloro-1-propene, arising from the different spatial arrangements of substituents around the double bond. cymitquimica.comnih.govnist.govnist.gov The compound is commonly encountered as a mixture of these isomers.

Table 1: Physical Properties of this compound

Propertycis-1-Chloro-1-propenetrans-1-Chloro-1-propeneThis compound (Mixture)
CAS Number16136-84-8N/A590-21-6
AppearanceColorless liquidColorless liquidColorless liquid
Boiling Point32.8 °CN/A35-36 °C
Density0.9347 (20 °C/4 °C)N/A0.9 (Water=1)
SolubilitySoluble in ethanol, ether, acetone, benzene, chloroform (B151607). Limited in water.N/ASoluble in organic solvents, limited in water.
OdorN/AN/ASweet, ether-like

The distinct physical properties of the isomers, particularly their boiling points and densities, are critical for their separation and for controlling stereochemistry in synthetic applications. nih.gov The compound is flammable and classified as a volatile organic compound (VOC). cymitquimica.com

Historical Context of Research on Chlorinated Propenes

Research into chlorinated propenes has a significant history, intertwined with the development of industrial organic chemistry. Allyl chloride (3-chloro-1-propene), a related compound, was first synthesized in the mid-19th century, with large-scale production methods established by the late 1930s through the high-temperature chlorination of propene. chemicalbook.com this compound itself is often generated as a byproduct in processes related to allyl chloride production, such as the dehydrochlorination of 1,2-dichloropropane (B32752) or during the vapor-phase chlorination of propene. wikipedia.orgnih.gov

Early research also explored the synthesis of related chloroalkynes, such as 1-chloro-1-propyne, through methods like the dehydrohalogenation of dichloroalkenes. These studies noted that the stereochemistry of the starting dichloroalkene influenced the reaction rate, with cis isomers generally reacting more rapidly. cdnsciencepub.com Investigations into the synthesis of other chlorinated propenes, like 3-chloro-2-(chloromethyl)-1-propene, have involved multi-step procedures including pyrolysis and chlorination. orgsyn.orgacs.org

Overview of Key Academic Research Areas

Academic research concerning this compound and its class of compounds spans several key areas:

Synthesis Methodologies: Significant effort has been dedicated to developing efficient synthetic routes. These include the dehydrochlorination of vicinal dichlorides and the direct chlorination of propene, often yielding this compound as a co-product alongside allyl chloride. wikipedia.orgnih.gov Advanced methods, such as the dehydrohalogenation of specific dichloroalkene precursors, are employed for synthesizing related chloroalkynes, with stereochemical control being a notable aspect. cdnsciencepub.com

Reactivity and Mechanistic Studies: The unique reactivity of vinyl halides, including their resistance to nucleophilic substitution and their participation in addition reactions and cross-coupling processes, is a continuous focus. britannica.comquora.combrainly.inyoutube.comwikipedia.org Emerging research explores the activation of vinyl halides through photocatalysis, aiming to leverage light-driven radical processes, although challenges related to vinyl radical stability persist. nih.gov Furthermore, studies investigate reaction kinetics with atmospheric species, such as hydroxyl radicals, to understand environmental fate, and explore electrochemical methods for stereoselective halogenation of alkenes. nih.govnih.govresearchgate.net

Applications in Organic Synthesis: this compound serves as a versatile intermediate in the synthesis of a variety of organic molecules. It is utilized in the production of other chlorinated compounds, such as 1,3-dichloropropene (B49464), and acts as a building block for pharmaceuticals and agrochemicals. cymitquimica.comontosight.ainih.gov Its role in cross-coupling reactions further enhances its utility in constructing complex molecular architectures. wikipedia.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Key on ui mechanism of action

The transforming ability of six epoxides of structurally related chloroalkenes was /examined/ with a quantitative Syrian hamster embryo cell model. The epoxides used were cis-l-chloropropene oxide (c-CPO), trans-l-chloropropene oxide (t-CPO), cis-1,3-dichloropropene oxide, trans-1,3-dichloropropene oxide, trichloroethylene oxide (TCEO), and tetrachloroethylene oxide (PCEO). All six epoxides induced morphologic transformation of Syrian hamster embryo cells and caused cell lethality as reflected in the reduced cloning efficiency;  in all instances, transformation was observed with less than 25% toxicity. The potency of the various epoxides was influenced by the difference in stability of the compounds. The results with c-CPO, t-CPO, TCEO, and PCEO were consistent with a linear dose response. The transformation results reflect the carcinogenicity of the parental chloroalkenes tested thus far. Furthermore, if the epoxides are metabolic intermediates of the chloropropene parent chloropropenes the epoxides are probably proximate carcinogens. /Chloropropene epoxides/
Six epoxides of structurally related chloroalkenes were /evaluated/ for their carcinogenicity by chronic testing in female ICR/Ha Swiss mice, 30/group. Repeated skin application three times weekly or sc injection once weekly were used for the life spans of the mice. The epoxides were: cis-l-chloropropene oxide, trans-l-chloropropene oxide, cis-1,3-dichloropropene oxide, trans-1,3-dichloropropene oxide, trichloroethylene oxide (TCEO), and tetrachloroethylene oxide (PCEO). In mouse skin, cis-l-chloropropene oxide, trans-l-chloropropene oxide, cis-1-,3-dichloropropene oxide, and trans-1,3-dichloropropene oxide induced statistically significant incidences of squamous carcinomas of the skin;  TCEO did not cause any skin tumors;  and PCEO resulted in three mice with benign skin tumors and one with a squamous carcinoma of the skin. Repeated sc injection of the four propene oxides induced statistically significant incidences of local tumors, mostly fibrosarcomas. This was not the case with TCEO and PCEO. The data are consistent with the carcinogenicity findings on the parent chloropropenes and suggest that the epoxides function as their activated carcinogenic intermediates. The essentially negative findings with TCEO and PCEO suggest further studies on the carcinogenicity of trichloroethylene and tetrachloroethylene.

CAS No.

590-21-6

Molecular Formula

C3H5Cl

Molecular Weight

76.52 g/mol

IUPAC Name

1-chloroprop-1-ene

InChI

InChI=1S/C3H5Cl/c1-2-3-4/h2-3H,1H3

InChI Key

OWXJKYNZGFSVRC-UHFFFAOYSA-N

SMILES

CC=CCl

Canonical SMILES

CC=CCl

boiling_point

35-36 °C

Color/Form

Liquid /cis and trans isomers/

density

0.9 (WATER= 1)

flash_point

less than 21 °F (NFPA, 2010)
Flash point > -6 °C
greater than 21 °F (greater than -6 °C) (Closed cup)

Other CAS No.

590-21-6

physical_description

1-chloropropylene is a colorless liquid with disagreeable odor.
Colorless liquid with a disagreeable odor;  [CAMEO]

Pictograms

Flammable; Irritant

solubility

Sol in ether, acetone, sol in benzene, chloroform /cis and trans isomers/
Insol in water /cis and trans isomers/

vapor_pressure

507.0 [mmHg]
507 mm Hg at 25 °C

Origin of Product

United States

Synthetic Methodologies and Precursors to 1 Chloro 1 Propene

Dehydrohalogenation Reactions in 1-Chloro-1-propene (B106547) Synthesis

Dehydrohalogenation involves the removal of a hydrogen halide (such as HCl) from a halogenated hydrocarbon. This method is commonly employed to produce alkenes from alkyl halides or dihalides.

Catalytic Dehydrochlorination Pathways

Catalytic dehydrochlorination offers a route to this compound by facilitating the elimination of HCl from suitable precursors. For instance, 1,2-dichloropropane (B32752) can undergo catalytic dehydrochlorination to yield 1-chloropropene isomers. Studies have investigated the use of various catalysts, including silica-alumina, for this transformation. At temperatures above 500 K, 1,2-dichloropropane dehydrochlorinates, primarily forming the geometric isomers of 1-chloropropene acs.orgacs.orgresearchgate.net. Further elimination of HCl from these chloropropenes at higher temperatures (above 650 K) can lead to propyne (B1212725) acs.orgacs.orgresearchgate.net. Catalysts such as gamma-Al₂O₃, molecular sieves, or activated carbon, often promoted with metal chlorides like FeCl₃ or CoCl₂, and noble metals like Pt or Pd, have been reported for the selective dehydrochlorination of 1,2-dichloropropane to 1-chloropropene, achieving high conversion rates and selectivity google.com.

Thermal Dehydrochlorination Processes

Thermal dehydrochlorination, or pyrolysis, can also be employed to synthesize this compound from chlorinated propanes. The thermal decomposition of 1,2-dichloropropane at temperatures ranging from 450°C to 590°C primarily yields HCl and monochloropropene isomers, including 1-chloropropene researchgate.net. The relative amounts of these isomers are influenced by the reaction temperature researchgate.net.

Base-Mediated Elimination Reactions from Dihalopropanes

Base-mediated elimination reactions are effective for the dehydrochlorination of dihalopropanes. Treatment of 1,2-dichloropropane with strong bases, such as potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH), leads to the elimination of HCl and the formation of chloropropenes ck12.orgaskfilo.comqiboch.comlookchem.com. For example, the reaction of 1,2-dichloropropane with aqueous caustic solutions can yield 1-chloropropene google.com. The use of phase transfer catalysts can enhance the reaction rate in these base-mediated eliminations google.com. Similarly, 1,1-dichloropropane (B1633073) can also undergo base-mediated elimination reactions to form chloropropenes.

Selective Chlorination of Propyne and Related Alkenes

The selective chlorination of unsaturated hydrocarbons like propyne can also lead to the formation of chloroalkenes, including this compound, depending on the reaction mechanism and conditions.

Free-Radical Addition Mechanisms for Anti-Markovnikov Products

The addition of hydrogen chloride (HCl) to propyne via a free-radical mechanism, typically initiated by peroxides, results in anti-Markovnikov addition askfilo.combyjus.comlibretexts.orgvedantu.comaskfilo.compharmaguideline.comlibretexts.org. In this process, the chlorine radical adds to the terminal carbon of the propyne triple bond, and the hydrogen radical adds to the internal carbon, yielding this compound (CH₃CH=CHCl) askfilo.comaskfilo.com. This contrasts with the electrophilic addition of HCl, which follows Markovnikov's rule. It is important to note that the peroxide effect, leading to anti-Markovnikov addition, is generally observed with HBr, but not with HCl or HI, due to unfavorable reaction energetics in the latter cases byjus.comlibretexts.orgvedantu.compharmaguideline.comlibretexts.orgquora.comquora.com. Therefore, while the principle of free-radical addition to alkynes can yield anti-Markovnikov products, the specific application to HCl addition to propyne yielding this compound via this mechanism is less documented compared to HBr.

Electrophilic Addition Mechanisms and Markovnikov Rule

Electrophilic addition of hydrogen chloride (HCl) to propyne follows Markovnikov's rule. According to this rule, the hydrogen atom (electrophile) adds to the carbon atom of the triple bond that has the greater number of hydrogen atoms attached, and the chloride ion (nucleophile) adds to the more substituted carbon atom tutorchase.comlibretexts.orgdoubtnut.combyjus.commasterorganicchemistry.comlumenlearning.comyoutube.comchemguide.co.ukdoubtnut.com. For propyne (CH₃-C≡CH), the electrophilic addition of HCl leads to the formation of 2-chloropropene (B1346963) (CH₃-CCl=CH₂) as the major product, not this compound. This is because the initial protonation occurs at the terminal carbon (C1), forming a more stable secondary carbocation intermediate at C2, which is then attacked by the chloride ion tutorchase.comdoubtnut.comyoutube.comchemguide.co.ukdoubtnut.com. Thus, electrophilic addition of HCl to propyne does not directly yield this compound.

Data Tables

Reaction Type Precursor(s) Reagent(s) Conditions/Catalyst Product(s) Reference(s)
Catalytic Dehydrochlorination 1,2-Dichloropropane HCl elimination Silica-alumina catalyst, >500 K 1-Chloropropene isomers acs.orgacs.orgresearchgate.net
Catalytic Dehydrochlorination 1,2-Dichloropropane HCl elimination Fe/Co chloride, Pt/Pd, Ce/La chloride on γ-Al₂O₃/molecular sieves/activated carbon, 300-400 °C 1-Chloropropene (trans:cis ratio 3:1) google.com
Thermal Dehydrochlorination 1,2-Dichloropropane HCl elimination High temperature (450–590 °C) 1-Chloropropene isomers researchgate.net
Base-Mediated Elimination 1,2-Dichloropropane KOH or NaOH Aqueous solution, room temperature to 80°C 1-Chloropropene isomers ck12.orgaskfilo.comqiboch.comlookchem.com
Free-Radical Addition (Hypothetical for HCl) Propyne HCl, Peroxide initiator Free-radical conditions This compound (anti-Markovnikov) askfilo.comaskfilo.com
Electrophilic Addition Propyne HCl Acidic conditions 2-Chloropropene (Markovnikov) tutorchase.comdoubtnut.comyoutube.comchemguide.co.ukdoubtnut.com

Note: While free-radical addition of HCl to propyne is mechanistically plausible for anti-Markovnikov products, the peroxide effect is predominantly observed with HBr, not HCl. The primary route for producing this compound via addition to propyne is through the anti-Markovnikov pathway, which is typically associated with HBr.

Compound List

  • This compound
  • Propyne
  • 1,2-Dichloropropane
  • 2-Chloropropene
  • Allyl chloride (3-chloropropene)
  • 1,1-Dichloropropane
  • Propene
  • Hydrogen chloride (HCl)
  • Potassium hydroxide (KOH)
  • Sodium hydroxide (NaOH)
  • Hydrogen bromide (HBr)
  • Hydrogen iodide (HI)
  • Chlorine (Cl₂)
  • 1,3-Dichloropropane
  • 1,1,2-Trichloropropane
  • 1,1,1,3-Tetrachloropropane
  • 1,1,1,2,3-Pentachloropropane
  • 1,1,3-Trichloropropene
  • 3,3,3-Trichloropropene
  • 2-Chloro-1-propene
  • Derivatization from Allyl Chloride and Related Compoundswvu.edubenchchem.com

    This compound can be obtained through various chemical transformations involving precursors like allyl chloride and dichloropropanes.

    A key transformation leading to this compound involves the dehydrochlorination of 1,2-dichloropropane. This process can be achieved through either thermal cracking or catalytic cracking, yielding both allyl chloride and this compound as products. nih.govnih.gov The resulting this compound exists as geometric isomers, (E)-1-chloro-1-propene and (Z)-1-chloro-1-propene. nih.govksu.edu.sa

    Furthermore, the high-temperature chlorination of propylene (B89431), the primary industrial route for allyl chloride synthesis, also results in the formation of this compound and its isomer, 2-chloro-1-propene, as minor components due to side reactions. globallcadataaccess.orgnih.gov

    Table 1: Synthesis Pathways to this compound

    PrecursorMethodPrimary Products (including this compound)Key References
    1,2-DichloropropaneThermal crackingAllyl chloride, this compound nih.govnih.gov
    1,2-DichloropropaneCatalytic crackingAllyl chloride, this compound nih.govnih.gov
    PropyleneHigh-temperature chlorinationAllyl chloride (main), this compound (byproduct), 2-chloro-1-propene globallcadataaccess.orgnih.gov

    This compound is notably formed as a byproduct in the large-scale industrial production of allyl chloride. nih.govhaz-map.comnih.gov The dominant industrial method for producing allyl chloride involves the high-temperature chlorination of propylene, typically conducted at around 500°C. wvu.edugloballcadataaccess.orgchemcess.comwikipedia.orgguidechem.com This process, while primarily aimed at allyl chloride, is accompanied by several side reactions. These secondary reactions lead to the generation of various chlorinated hydrocarbons, including this compound and 2-chloro-1-propene, in addition to the desired allyl chloride. globallcadataaccess.orgnih.gov

    Table 2: Byproducts in Allyl Chloride Synthesis via Propylene Chlorination

    ByproductFormation ContextKey References
    This compoundSide reaction during high-temperature chlorination of propylene globallcadataaccess.orgnih.gov
    2-Chloro-1-propeneSide reaction during high-temperature chlorination of propylene globallcadataaccess.orgnih.govsinoright.net
    1,3-Dichloro-1-propeneSide reaction during high-temperature chlorination of propylene globallcadataaccess.org
    1,2-DichloropropaneSide reaction during high-temperature chlorination of propylene globallcadataaccess.orggoogle.com

    Novel Catalytic Systems for this compound Synthesisnih.gov

    Catalytic methodologies are instrumental in specific synthetic routes to this compound, particularly concerning the dehydrochlorination of precursor molecules. The catalytic cracking of 1,2-dichloropropane stands as a recognized method for generating this compound. nih.govnih.gov

    While the literature specifically detailing "novel" catalytic systems exclusively for this compound is limited within the scope of the provided searches, related dehydrochlorination reactions and isomer control in similar chloro-olefins often employ various catalysts. These can include Lewis acids such as metal chlorides (e.g., FeCl₃, AlCl₃) and transition metal complexes (e.g., palladium or ruthenium-based catalysts) which are utilized to influence selectivity and reaction outcomes in dehydrochlorination processes.

    Reaction Mechanisms and Chemical Transformations of 1 Chloro 1 Propene

    Nucleophilic Substitution Reactions

    Competition with Elimination (E1, E2) Pathways

    Elimination reactions, such as E1 and E2 mechanisms, are characteristic pathways for alkyl halides, involving the removal of a hydrogen halide (HX) to form an alkene. These mechanisms typically proceed via the cleavage of a carbon-halogen bond and the abstraction of a β-hydrogen atom lumenlearning.comiitk.ac.inmsu.edulibretexts.org.

    However, 1-chloro-1-propene (B106547) is an alkenyl halide, meaning the chlorine atom is attached to an sp² hybridized carbon atom involved in a double bond. This structural feature significantly influences its reactivity compared to alkyl halides. The carbon-chlorine bond in alkenyl halides is generally stronger and less polarizable than in alkyl halides, making it more resistant to nucleophilic substitution (SN1/SN2) and elimination (E1/E2) reactions cdnsciencepub.com.

    For E1 elimination, the formation of a carbocation intermediate is required. Vinylic carbocations, which would be formed from this compound, are considerably less stable than the alkyl carbocations typically involved in E1 reactions libretexts.orgutexas.edu. Similarly, the E2 mechanism requires a specific stereochemical arrangement (anti-periplanar) of the hydrogen and the leaving group, which is often sterically hindered or geometrically unfavorable for vinylic halides.

    While dehydrohalogenation reactions can be involved in the formation of this compound from vicinal dihalides nih.gov, this compound itself does not readily undergo E1 or E2 elimination under standard conditions. Its primary reactive sites are the double bond, which is susceptible to addition reactions, and the vinylic carbon, which is less reactive in substitution or elimination compared to allylic or alkyl positions. Therefore, competition with E1 and E2 pathways is not a significant characteristic reaction of this compound itself.

    Free Radical Reactions

    This compound participates in various free radical reactions, primarily involving its double bond and the abstraction of hydrogen atoms.

    Radical Addition Mechanisms and Pathways

    The presence of the carbon-carbon double bond in this compound makes it susceptible to radical addition reactions. A significant atmospheric degradation pathway involves the reaction with hydroxyl radicals (OH•). These reactions proceed via a free radical chain mechanism, typically involving initiation, propagation, and termination steps ucr.edulumenlearning.com.

    The addition of a radical to the double bond of this compound generates a carbon radical intermediate. For instance, the reaction with hydroxyl radicals has been studied, with estimated rate constants providing insight into its atmospheric persistence.

    Table 1: Reaction Rate Constants and Atmospheric Half-lives for this compound with OH Radicals

    IsomerEstimated Rate Constant (cm³/molecule-sec)Estimated Atmospheric Half-life (days)Source
    cis1.2 x 10⁻¹¹1.3 nih.gov
    trans1.4 x 10⁻¹¹1.2 nih.gov

    These reactions typically involve the addition of the radical to one of the carbon atoms of the double bond, forming a more stable radical intermediate. This intermediate then propagates the chain by abstracting an atom (e.g., hydrogen) from another molecule ucr.edulumenlearning.com. Ozone also reacts with this compound, with estimated rate constants also available nih.gov.

    Radical Isomerization Processes

    Isomerization reactions involving chlorinated propenes can be mediated by free radical pathways. Research has investigated the isomerization of allyl chloride to both cis- and trans-1-chloro-1-propene, catalyzed by iodine (I₂). This process is understood to involve the formation of chloroallyl radical intermediates researchgate.net.

    Studies on the I₂-catalyzed isomerization of allyl chloride to this compound have been conducted at elevated temperatures (225–329°C) researchgate.net. These investigations have provided kinetic data, including rate constants for hydrogen atom abstraction by iodine atoms, which aid in determining the stabilization energy of the chloroallyl radical. While this specific study focuses on the formation of this compound from allyl chloride, it highlights the role of radical intermediates in the rearrangement of chlorinated unsaturated hydrocarbons.

    Hydrogen Atom Abstraction Reactions

    Hydrogen atom abstraction is a fundamental step in many free radical reactions. For this compound, abstraction of hydrogen atoms by reactive species such as hydroxyl radicals (OH•) is a significant reaction pathway, as noted in Section 3.3.1 nih.gov.

    Polymerization and Oligomerization Mechanisms

    The ability of this compound to undergo polymerization or oligomerization is influenced by its chemical structure, particularly the double bond and the vinylic chlorine.

    Cationic Polymerization of this compound

    Cationic polymerization is a chain-growth process initiated by electrophilic species, typically strong acids or Lewis acids, which generate carbocations utexas.eduscribd.compdx.edu. This polymerization mechanism is particularly effective for monomers that can readily form stable carbocation intermediates, such as isobutylene (B52900), which yields a stable tertiary carbocation utexas.edupdx.edu.

    This compound, as an alkenyl halide, is not a typical substrate for cationic polymerization. The formation of a vinylic carbocation, which would be necessary for the propagation step in cationic polymerization, is energetically unfavorable due to the inherent instability of vinylic carbocations compared to their alkyl counterparts utexas.edu. Furthermore, the strong carbon-chlorine bond at the vinylic position contributes to its reduced reactivity in pathways requiring heterolytic bond cleavage. Consequently, while olefins like propene and isobutylene are known to undergo cationic polymerization and oligomerization uct.ac.zaresearchgate.netifpenergiesnouvelles.frlibretexts.org, specific research detailing the cationic polymerization of this compound is limited, suggesting it is not a favored monomer for this type of polymerization.

    List of Compounds Mentioned:

    this compound (cis- and trans- isomers)

    Allyl chloride (3-chloro-1-propene)

    Propylene (B89431) (Propene)

    Hydrogen bromide (HBr)

    Hydroxyl radical (OH•)

    Ozone (O₃)

    Iodine (I₂)

    Chlorine (Cl₂)

    Hydrogen chloride (HCl)

    1,2-Dichloropropane (B32752)

    1-Bromo-3-chloropropane

    Propane

    1-Chloropropane

    2-Chloropropane

    1-Bromopropane

    2-Bromopropane

    1-Chloro-2-methylpropene

    1,3,3,3-Tetrafluoropropene

    1-Chloro-3,3,3-trifluoro-1-propene

    1-Chloro-1-propyne

    Isobutylene (2-methylpropene)

    Ethylene

    1-Hexene

    Radical Polymerization of this compound

    While specific details on the homopolymerization of this compound are not extensively documented in the provided search results, alkenes with halogen substituents can undergo radical polymerization. In the presence of radical initiators, such compounds can participate in addition polymerization reactions, which can be highly exothermic. nih.gov The double bond is the key feature enabling this type of polymerization.

    Copolymerization Studies with Other Monomers

    This compound can be utilized in copolymerization reactions, where it is combined with other monomers to create polymers with tailored properties. For instance, it has been noted in the context of polymers derived from hexadecane, chloroethene, and ethene, suggesting its potential role in modifying the characteristics of polyolefins. ontosight.ai The incorporation of chloroethene (vinyl chloride) alongside 1-propene (propylene) in polymer chains can enhance chemical resistance, mechanical strength, and thermal stability. ontosight.aiontosight.ai The specific composition and arrangement of these monomers influence the resulting polymer's properties, making it suitable for applications such as industrial coatings, adhesives, and specialty plastics. ontosight.ai

    Cycloaddition Reactions (e.g., Diels-Alder) involving this compound Analogues

    While direct Diels-Alder reactions involving this compound are not explicitly detailed, studies on related chlorinated nitroalkenes, such as 1-chloro-1-nitroethene (B13024322), provide insight into the behavior of such systems in cycloadditions. researchgate.net These studies indicate that the presence of electron-withdrawing groups, like chlorine, can influence the polarity and mechanism of Diels-Alder reactions. For example, 1-chloro-1-nitroethene reacts with cyclopentadiene (B3395910) via a one-step mechanism. researchgate.net In general, Diels-Alder reactions are facilitated by electron-withdrawing groups on the dienophile, which makes the double bond more electron-poor and thus more susceptible to attack by the diene's π electrons. libretexts.org

    Cross-Coupling Reactions Utilizing this compound

    This compound can serve as a substrate in various cross-coupling reactions, particularly those catalyzed by transition metals like palladium and nickel. These reactions are fundamental for forming carbon-carbon bonds and constructing complex organic molecules. arkat-usa.orgresearchgate.netnih.gov

    Palladium-Catalyzed Coupling Reactions

    Palladium catalysis is a cornerstone of modern cross-coupling chemistry, enabling the formation of C-C bonds through mechanisms involving oxidative addition, transmetalation, and reductive elimination. nih.govthermofishersci.inwhiterose.ac.uk While the reactivity of C-Cl bonds in palladium-catalyzed cross-coupling is generally lower than that of C-Br or C-I bonds, they can still participate under appropriate conditions, often requiring specific ligands to accelerate the oxidative addition step. thermofishersci.in For example, the oxidative addition of Pd(PPh₃)₂ into the C-Cl bond of (E)-1-chloro-1-propene is a key step in reactions like the Suzuki-Miyaura coupling. wisc.edu Comparing the reactivity of C-Cl versus C-Br bonds, the C-Br bond is typically more reactive in oxidative addition to Pd(0) complexes. thermofishersci.inwisc.edu

    Formation of Carbon-Carbon Bonds in Complex Syntheses

    Cross-coupling reactions involving this compound contribute to the formation of carbon-carbon bonds, which is crucial for synthesizing complex organic structures. arkat-usa.orgresearchgate.net For instance, the Kumada-Tamao-Corriu cross-coupling reaction, catalyzed by nickel or palladium, is a powerful method for C-C bond formation using organohalides and Grignard reagents. arkat-usa.org Although specific examples with this compound are not detailed, related chlorinated alkenes have been utilized in such couplings. arkat-usa.org The ability to form C-C bonds using vinyl halides like this compound is essential for building molecular frameworks in pharmaceuticals and materials science. nih.gov

    Solvent Effects on Reactivity and Reaction Kinetics

    Solvent choice significantly influences the rates and mechanisms of chemical reactions. libretexts.orgmsu.edu In the context of reactions involving alkenes, studies on the addition of HCl to propene have shown that solvents like chloroform (B151607) can alter activation energies compared to the gas phase. researchgate.net The polarity of the solvent can affect bond stretching within reactants, influencing the energy required for the reaction to proceed. libretexts.orgresearchgate.net For SN1 reactions, solvents capable of effective solvation of both anions and cations, particularly through hydrogen bonding, are crucial for facilitating ionization. libretexts.org Aprotic solvents, which cannot provide such hydrogen bonding, are generally less effective for SN1 reactions. libretexts.org The dielectric constant and ionic strength of the medium can also impact reaction rates, as observed in the oxidation of chloramphenicol (B1208) by 1-chlorobenzotriazole, where solvent effects were studied. ias.ac.in

    Structural Elucidation and Isomerism of 1 Chloro 1 Propene

    Stereoisomerism: cis- and trans-1-Chloro-1-propene

    The two stereoisomers of 1-chloro-1-propene (B106547) are distinguished by the relative positions of the chlorine atom and the methyl group attached to the double-bonded carbons. brainly.comsavemyexams.com In the cis isomer ((Z)-1-chloroprop-1-ene), the chlorine atom and the methyl group are on the same side of the double bond. savemyexams.comnih.gov Conversely, in the trans isomer ((E)-1-chloroprop-1-ene), they are on opposite sides. savemyexams.comstenutz.eu This difference in spatial arrangement leads to distinct physical and chemical properties for each isomer.

    Conformational Analysis of cis- and trans-Isomers

    Conformational analysis examines the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. For this compound, this primarily involves the rotation of the methyl group. The stability of different conformations is influenced by steric hindrance and electronic effects. In the cis isomer, steric repulsion between the chlorine atom and the methyl group can lead to a higher energy state compared to the trans isomer, where these groups are further apart.

    Theoretical studies, often employing computational methods, help in understanding the preferred conformations by minimizing allylic strain. For similar molecules, it has been observed that the trans configuration generally exhibits greater thermodynamic stability due to reduced steric hindrance.

    Energetic Differences and Interconversion Barriers

    The trans isomer of this compound is generally more stable than the cis isomer due to lower steric strain. The enthalpy of formation at 298.15K for the trans isomer is approximately -12.00 kJ/mol, while for the cis isomer, it is -15.00 kJ/mol, indicating the cis isomer is energetically more favorable under these conditions, which can seem counterintuitive. nist.govnist.gov However, other sources suggest the trans isomer is more stable. The energy difference between these isomers is a critical factor in determining their relative abundance at equilibrium.

    The interconversion between the cis and trans isomers requires breaking the π-bond of the double bond, which constitutes a significant energy barrier. uou.ac.in This barrier is high enough to prevent spontaneous interconversion at room temperature, allowing for the isolation of individual isomers. For related compounds, the rotational barrier for internal rotation around the carbon-carbon single bond has been calculated to be in the range of 2.7 to 5.34 kcal/mol.

    Advanced Spectroscopic Characterization for Structural Insight

    Advanced spectroscopic techniques are indispensable for the detailed structural elucidation and differentiation of the cis and trans isomers of this compound.

    Vibrational Spectroscopy (FTIR, Raman) for Conformational Studies

    Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about the vibrational modes of a molecule. nist.gov These techniques are sensitive to the molecule's geometry and can be used to distinguish between the cis and trans isomers based on their unique spectral fingerprints. For instance, the C-Cl stretching and C=C stretching frequencies will differ between the two isomers. Temperature-dependent FTIR studies of related haloalkanes dissolved in liquid rare gases have been used to determine the enthalpy differences between conformers. acs.orgresearchgate.net The NIST Chemistry WebBook provides access to the infrared spectrum of this compound. nist.gov

    High-Resolution NMR Spectroscopy for Stereochemical Assignment

    High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the stereochemistry of organic compounds. acs.orguobasrah.edu.iq For this compound, ¹H NMR and ¹³C NMR spectroscopy can definitively distinguish between the cis and trans isomers. The chemical shifts of the protons and carbons adjacent to the double bond are highly sensitive to the geometric arrangement. docbrown.info Furthermore, the coupling constants (J-values) between the vinyl protons can provide unambiguous evidence for the stereochemistry. A larger coupling constant is typically observed for trans protons compared to cis protons. Spectral databases like ChemicalBook provide access to the ¹H NMR spectrum of this compound. chemicalbook.com

    Gas-Phase Electron Diffraction for Molecular Geometry

    Gas-phase electron diffraction is a technique used to determine the precise molecular geometry of volatile compounds. semanticscholar.orgresearchgate.net This method provides accurate measurements of bond lengths, bond angles, and dihedral angles. Studies on similar molecules, such as 3-chloro-1-propene, have utilized this technique to determine their molecular structure and conformational properties in the gas phase. doi.orgchemchart.com For trans-1-chloro-1-propene, the C-Cl bond length has been reported as 1.728 Å and the C-C-Cl bond angle as 121.9°. nist.gov

    Isomerization Pathways under Various Conditions (e.g., thermal, photochemical)

    The isomerization of this compound involves the conversion between its cis (Z) and trans (E) isomers, as well as potential rearrangement to other structural isomers like allyl chloride (3-chloro-1-propene). These transformations can be induced by thermal energy or photochemical activation, often in the presence of a catalyst.

    Thermal Isomerization

    Thermal isomerization of this compound has been investigated, revealing pathways to interconvert its geometric isomers and to form allyl chloride.

    The gas-phase isomerization of cis- and trans-1-chloro-1-propene can be catalyzed by iodine in a static system at temperatures ranging from 225–329°C. researchgate.net In this process, the abstraction of a hydrogen atom by an iodine atom is a key step. researchgate.net The reaction also yields propylene (B89431) as a side product, particularly at lower temperatures within this range. researchgate.net

    The thermal dehydrochlorination of 1,2-dichloropropane (B32752) can produce this compound. nih.govnih.gov This process highlights the stability of the this compound structure under certain thermal conditions.

    Studies on the trifluorinated analogue, 1-chloro-3,3,3-trifluoro-1-propene, provide further insight into thermal isomerization. Heating the cis isomer (R-1233zd(Z)) to temperatures between 150–400°C can induce isomerization to the more thermodynamically stable trans isomer (R-1233zd(E)). This process can occur on non-catalytic surfaces like stainless steel and is believed to proceed through radical intermediates. The presence of a catalyst can significantly accelerate the isomerization to reach thermodynamic equilibrium more rapidly. google.com

    The heat of isomerization for the conversion of trans-1-chloropropene to cis-1-chloropropene (B95951) in the gas phase has been determined to be -3.0 ± 0.27 kJ/mol. nist.govnist.gov Conversely, the enthalpy of reaction for the isomerization of cis-1-chloro-1-propene to the trans isomer is 3.2 ± 0.1 kJ/mol. nist.govnist.gov

    Base-mediated isomerization of allyl chloride (3-chloropropene) can also yield this compound. For example, using potassium tert-butoxide in tetrahydrofuran (B95107) at 60°C resulted in an 85% conversion to the 1-chloro isomer. This reaction proceeds through a dehydrohalogenation-rehydrohalogenation pathway involving an allylic intermediate.

    Table 1: Thermal Isomerization Data for this compound and Related Compounds

    ReactionConditionsKey FindingsReference
    Isomerization of allyl chloride to cis- and trans-1-chloro-1-propene225–329°C, I₂ catalystIodine atom abstracts a hydrogen atom; propylene is a side product. researchgate.net
    Isomerization of cis- to trans-1-chloro-3,3,3-trifluoropropene150–400°C, non-catalytic surfaceProceeds via radical intermediates; equilibrium favors the trans isomer.
    Isomerization of allyl chloride to this compound60°C, KOtBu in THF85% conversion via a dehydrohalogenation-rehydrohalogenation mechanism.
    Gas-phase isomerization of trans- to cis-1-chloro-1-propeneNot specifiedΔrH° = -3.0 ± 0.27 kJ/mol nist.govnist.gov
    Gas-phase isomerization of cis- to trans-1-chloro-1-propeneHBr catalystΔrH° = 3.2 ± 0.1 kJ/mol nist.govnist.gov

    Photochemical Isomerization

    Photochemical methods, often catalyzed, provide another route for the isomerization of this compound and related allyl halides.

    The isomerization of allyl halides, including allyl chloride, to 1-halo-1-propenes can be effectively catalyzed by hydrogen bromide (HBr) and ultraviolet light in the temperature range of 150 to 250 °C. researchgate.net This method allows for the determination of equilibrium constants and thermodynamic properties of the isomerization reactions. researchgate.net

    For the trifluorinated derivative, 1-chloro-3,3,3-trifluoropropene, studies have shown that the cis to trans isomerization can be observed during reactions with chlorine atoms or hydroxyl (OH) radicals, which can be initiated photochemically. researchgate.netresearchgate.net Interestingly, the reverse (trans to cis) isomerization is not observed under these conditions as it is not energetically favorable. researchgate.netresearchgate.net

    The reaction of OH radicals with both (E)- and (Z)-1-chloro-3,3,3-trifluoropropene has been studied using flash photolysis with resonance fluorescence detection over a range of temperatures. acs.orgacs.org These studies reveal different temperature dependencies for the reaction rates of the two isomers and confirm that chemically activated isomerization can occur. acs.org

    Table 2: Photochemical Isomerization Research Findings

    Reactant(s)ConditionsKey FindingsReference
    Allyl chloride150–250°C, HBr catalyst, UV lightEffective catalysis of isomerization to this compound. researchgate.net
    cis-1-Chloro-3,3,3-trifluoropropene + Cl atom or OH radicalPhotochemically initiatedcis to trans isomerization observed. researchgate.netresearchgate.net
    (E)- and (Z)-1-Chloro-3,3,3-trifluoropropene + OH radicalFlash photolysis, 213–376 KRate coefficients show opposite temperature dependencies for the two isomers; chemically activated isomerization observed. acs.org

    Theoretical and Computational Chemistry of 1 Chloro 1 Propene

    Quantum Chemical Calculations

    Quantum chemical calculations, employing methods such as ab initio and Density Functional Theory (DFT), are foundational for understanding the electronic structure and predicting the reactivity of molecules like 1-chloro-1-propene (B106547). These methods allow for the detailed examination of molecular orbitals, electron distribution, and energy landscapes.

    Ab Initio and Density Functional Theory (DFT) Studies of Electronic Structure

    Studies utilizing DFT and ab initio methods have been employed to investigate the electronic structure of this compound. These calculations help in determining molecular geometries, charge distributions, and dipole moments, which are crucial for understanding intermolecular interactions and reactivity. For instance, the dipole moments of the cis (Z) and trans (E) isomers of this compound have been calculated and compared with experimental values. Ab initio calculations have also been successful in reproducing observed differences in properties related to internal rotation in halo-propenes nist.govresearchgate.net. DFT calculations, often employing functionals like B3LYP, are used to model various molecular properties and reaction pathways nih.gov.

    Table 1: Dipole Moments of this compound Isomers

    IsomerDipole Moment (D)Method/Reference
    cis (Z)1.670Experimental nist.govstenutz.eustenutz.eu
    trans (E)1.970Experimental nist.govstenutz.eu

    Note: Source doubtnut.com and tardigrade.in suggest the trans isomer is more polar, consistent with the values in this table.

    Prediction of Reaction Pathways and Transition States

    Computational chemistry plays a vital role in predicting reaction pathways and identifying transition states for chemical transformations involving this compound. DFT simulations are particularly effective in modeling the energy profiles of reactions, including the identification of transition states and the elucidation of reaction mechanisms. Studies involving the interaction of this compound with surfaces, for example, have mapped potential energy surfaces and investigated pathways such as dissociative addition and β-hydride elimination murdoch.edu.aumurdoch.edu.aumurdoch.edu.au. These calculations provide detailed mechanistic understanding, including the role of specific bonds, such as the C-Cl bond elongation observed in physisorbed states murdoch.edu.au.

    Calculation of Reaction Barriers and Energies

    The quantification of reaction barriers and energies is a key output of quantum chemical calculations. These values, such as activation energies and enthalpies of formation, are essential for predicting reaction rates and thermodynamic feasibility. For instance, studies have reported activation energies for various steps in decomposition pathways involving this compound and related molecules.

    Table 2: Calculated Enthalpies of Formation for this compound Isomers

    IsomerEnthalpy of Formation (kcalth mol⁻¹)Reference
    cis (Z)-1.8 nist.gov
    trans (E)-1.1 nist.gov

    Note: These values are derived from experimental equilibrium constants.

    Table 3: Calculated Activation Energies for Reactions Involving this compound

    Reaction Step/ProcessActivation Energy (kcal mol⁻¹)Reference
    β-hydride elimination (to CH₃CHCH₂)69.2 murdoch.edu.au
    β-hydride elimination (to CH₃CCH)87.2 murdoch.edu.au
    Overall activation barrier (Mechanism i)60.2 murdoch.edu.au
    Overall activation barrier (Mechanism ii)59.9 murdoch.edu.au
    Initial barrier (C-Cl bond rupture)14.0 murdoch.edu.au
    Reaction 6 (producing 2,3-dichloro-1-propene)~4.3 (18 kJ mol⁻¹) researchgate.net

    Molecular Dynamics Simulations

    Molecular dynamics (MD) simulations offer a way to study the temporal evolution of molecular systems, providing insights into dynamic processes such as conformational changes and the influence of the environment on molecular behavior.

    Solvent-Solute Interactions Affecting Reactivity

    The influence of solvent environments on the reactivity and properties of this compound is a significant area of computational investigation. Studies employing methods like the conductor-like polarizable continuum model (CPCM) allow for the simulation of solvent effects on molecular properties, such as dipole moments and reaction pathways nih.govsmf.mx. For example, DFT studies on similar chlorinated compounds suggest that polar solvents can influence reaction mechanisms, such as favoring SN2 pathways due to reduced steric hindrance . The increase in dipole moments observed in more polar solvents highlights the importance of solvation in modulating molecular behavior and reactivity smf.mx.

    Thermodynamic and Kinetic Modeling of Reactions

    Rate Constant Determinations and Temperature Dependencies

    Computational studies are crucial for understanding the kinetics of reactions involving this compound, particularly in predicting rate constants and their temperature dependencies. Research has focused on reactions such as those with chlorine atoms and ozone. For instance, studies on the reaction of chlorine atoms with allene (B1206475), which can lead to chlorinated propenyl radicals, have provided rate coefficients at 298 K. These values are often determined using techniques like cavity ring-down absorption spectroscopy and fitting the data to kinetic mechanisms. For the reaction of chlorine atoms with allene (C₃H₄), rate coefficients have been reported in the range of (1.34 to 1.75) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ at 298 K, depending on the buffer gas and pressure researchgate.net. The self-reaction of the 2-chloroallyl radical, a potential product from such reactions, has a rate coefficient of (3.7 ± 1.0) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ researchgate.net.

    Kinetic modeling of reactions involving chlorinated alkenes, such as this compound, often employs computational methods to determine activation energies and pre-exponential factors, which are essential for constructing comprehensive reaction mechanisms across various temperature and pressure ranges. For example, in the context of thermal degradation of PVC and its interaction with nanoclusters, the activation energy for the C-Cl bond cleavage in this compound has been calculated to be around 14.0 kcal mol⁻¹ murdoch.edu.au. Similarly, studies on the ozonolysis of alkenes, including chlorinated ones like 2-methyl-1-chloro-1-propene, show that the chlorine atom, being electron-withdrawing, reduces the reaction rate constant and influences the activation energy compared to unsubstituted alkenes nih.govnsf.gov. For 2-methyl-1-chloro-1-propene, the activation energy was found to be approximately half that of a nitro-substituted analogue nih.govnsf.gov.

    Thermochemical Properties (e.g., Bond Dissociation Energies)

    Thermochemical properties of this compound, such as enthalpies of formation and bond dissociation energies, are vital for understanding its stability and reactivity. Experimental and computational studies have provided values for these properties. The enthalpy of formation for cis-1-chloro-1-propene has been calculated to be −1.8 kcal mol⁻¹ and for trans-1-chloro-1-propene, −1.1 kcal mol⁻¹ researchgate.netresearchgate.netresearchgate.net. These values were derived from equilibrium constant studies of the isomerization of allyl chloride to cis- and trans-1-chloro-1-propene researchgate.netresearchgate.netresearchgate.net.

    While specific bond dissociation energies (BDEs) for this compound are not extensively detailed in the provided search results, general trends in related compounds can be inferred. For instance, studies on the C-Cl bond in vinyl chloride suggest that nucleophilic substitution at vinylic carbons requires a high energy pathway due to the strength of the C-Cl bond and the sp² hybridization of the carbon atom epa.gov. Computational studies on related chlorinated species, like C₂Cl₄ and C₂Cl₂, have yielded enthalpies of formation, indicating the application of high-level quantum chemical methods to determine such properties researchgate.net.

    Structure-Reactivity Relationships and Mechanistic Insights

    The structure of this compound, featuring a chlorine atom attached to a double bond, significantly influences its reactivity. Computational chemistry plays a key role in elucidating these relationships and proposing reaction mechanisms. The presence of the double bond makes it susceptible to electrophilic addition reactions, while the chlorine substituent affects the electron distribution and stability of intermediates.

    Studies on the ozonolysis of alkenes demonstrate that electron-withdrawing groups, such as chlorine, decrease the rate constants of ozone addition to the C=C double bond and influence the activation energy nih.govnsf.gov. Specifically, for 2-methyl-1-chloro-1-propene, the electron-withdrawing chlorine atom leads to a lower reaction rate constant and a reduced activation energy compared to its unsubstituted counterpart, 2-methylpropene nih.govnsf.gov. This highlights a structure-reactivity relationship where the electronic nature of substituents directly impacts kinetic parameters.

    In the context of reactions with chlorine atoms, the addition to the double bond of alkenes like allene can lead to chlorinated allyl radicals, such as the 2-chloroallyl radical researchgate.netnist.gov. The stability and subsequent reactions of these radicals are governed by their structure. Computational studies suggest that isomerization barriers between different chloroallyl radical forms can be significant, impeding interconversion at ambient temperatures nist.gov. The mechanism of reactions involving this compound, such as its interaction with catalytic surfaces, involves the activation of the C-Cl bond, with calculated activation barriers reported for processes like dissociative addition murdoch.edu.au. The relative orientation of substituents around the double bond (cis/trans isomerism) can also influence physical properties like dipole moments, though the correlation with physical constants may not always follow simple rules like the Auwers-Skita rule dokumen.pubbbhegdecollege.com.

    Environmental Fate and Atmospheric Chemistry of 1 Chloro 1 Propene Mechanistic Focus

    Atmospheric Degradation Pathways

    Once released into the atmosphere, 1-chloro-1-propene (B106547), existing entirely as a vapor due to its high vapor pressure, is subject to several degradation processes initiated by photochemically produced reactive species. nih.gov These reactions are critical in determining the compound's atmospheric lifetime and its potential environmental impact.

    The dominant atmospheric sink for this compound is its reaction with hydroxyl (OH) radicals. nih.govnih.gov These highly reactive radicals are ubiquitous in the troposphere and are responsible for the initial oxidation of a vast array of volatile organic compounds. researchgate.netunito.it The reaction proceeds via the addition of the OH radical to the carbon-carbon double bond or through hydrogen abstraction.

    Rate constants for the vapor-phase reaction of the cis- and trans-isomers of this compound with OH radicals have been estimated using structure-activity relationships. These estimations provide a basis for calculating the atmospheric lifetimes of the isomers.

    These half-lives are calculated based on an average atmospheric concentration of hydroxyl radicals of 5 x 10⁵ radicals per cubic centimeter. nih.gov The slight difference in reaction rates and corresponding lifetimes between the two isomers is attributed to their stereochemistry.

    Ozonolysis, the reaction with ozone (O₃), represents another significant atmospheric degradation pathway for this compound, particularly in polluted environments where ozone concentrations can be elevated. nih.gov The reaction involves the electrophilic addition of ozone to the double bond, leading to the formation of a primary ozonide which then decomposes to form a variety of oxidation products.

    Similar to the reaction with OH radicals, the rate of ozonolysis differs between the cis- and trans-isomers.

    These atmospheric half-lives are estimated based on a typical atmospheric ozone concentration of 7 x 10¹¹ molecules per cubic centimeter. nih.gov The data indicates that the trans-isomer reacts with ozone at a faster rate than the cis-isomer.

    In specific atmospheric environments, such as the marine boundary layer or in industrially polluted areas, chlorine atoms (Cl·) can play a significant role as an oxidant. nih.govcopernicus.org The reaction of chlorine atoms with unsaturated hydrocarbons like this compound is typically very fast, proceeding via addition to the double bond.

    Direct photolysis, the breakdown of a molecule by the absorption of solar radiation, is not expected to be a significant degradation pathway for this compound in the troposphere. nih.gov This is because the compound does not possess chromophores that absorb light at wavelengths greater than 290 nm, which is the region of the solar spectrum that penetrates the lower atmosphere. nih.gov Therefore, direct degradation by sunlight is not a major contributor to its atmospheric removal.

    Hydrolytic Degradation in Aquatic Environments

    When released into water, the fate of this compound is primarily determined by its potential for hydrolysis.

    This compound is not expected to undergo significant hydrolysis under typical environmental conditions. nih.gov The molecule lacks functional groups that are readily susceptible to hydrolysis in the pH range commonly found in natural aquatic environments. While related compounds like 1,3-dichloropropene (B49464) are known to hydrolyze, the specific structure of this compound renders it more stable in water. nih.govresearchgate.net The mechanism for hydrolysis of similar chloroalkanes often involves nucleophilic substitution, where a hydroxide (B78521) ion attacks the carbon atom bonded to the chlorine, but this process is not favored for this compound under ambient conditions. gauthmath.com

    Influence of pH on Degradation Pathways

    The degradation of this compound via hydrolysis is not considered a significant environmental fate process. The compound lacks functional groups that readily hydrolyze under typical environmental conditions (pH 5-9). nih.gov Consequently, it is expected to be persistent in aquatic environments with respect to this particular degradation pathway.

    Reductive Dechlorination Pathways

    Under anaerobic conditions, reductive dechlorination is a significant transformation pathway for chlorinated hydrocarbons, including compounds structurally related to this compound. researchgate.netcloudfront.net This process involves the removal of chlorine atoms, which are replaced by hydrogen atoms. While direct studies on this compound are limited, extensive research on its precursor, 1,2-dichloropropane (B32752), demonstrates that it can be completely dechlorinated to propene by anaerobic bacteria. nih.govnih.gov This transformation strongly suggests that this compound, as a potential intermediate or analogous compound, would also be susceptible to reductive dechlorination, ultimately yielding the non-chlorinated and less harmful compound, propene.

    The primary reductive dechlorination pathway applicable to this compound is hydrogenolysis. This reaction involves the cleavage of the carbon-chlorine bond and its replacement with a carbon-hydrogen bond, as depicted in the following reaction:

    CH₃-CH=CHCl + 2e⁻ + H⁺ → CH₃-CH=CH₂ + Cl⁻

    This pathway effectively detoxifies the compound by removing the halogen substituent.

    Mechanistic Studies of Dehalogenation

    The dehalogenation of chlorinated propanes and propenes can occur through several mechanisms, primarily depending on whether the process is biotic or abiotic and the specific reactants involved.

    Two principal mechanisms are relevant in the environmental fate of these compounds:

    Hydrogenolysis: This is a reductive process where a carbon-halogen bond is cleaved and replaced by a carbon-hydrogen bond. It is a key pathway in both biotic and abiotic dechlorination. researchgate.netnih.gov For this compound, this is the direct pathway to forming propene. The reaction involves a two-electron transfer to the chlorinated molecule.

    Dichloroelimination (Vicinal Reduction): This mechanism involves the removal of two chlorine atoms from adjacent carbon atoms, resulting in the formation of a double bond. This pathway is particularly important for the degradation of saturated precursors like 1,2-dichloropropane, which is reduced to propene. researchgate.net While dehydrochlorination of 1,2-dichloropropane can yield this compound, dichloroelimination bypasses this intermediate to form propene directly. researchgate.netnih.gov

    Studies involving the dehydrochlorination of 1,2-dichloropropane have shown that this compound can be an intermediate product, which is then further transformed. e3s-conferences.orge3s-conferences.org The specific mechanism can be influenced by the catalyst; for example, dehydrochlorination in the presence of γ-Al₂O₃ involves Lewis acid sites, whereas processes with CaX and expanded clay involve Brønsted acid sites. e3s-conferences.orge3s-conferences.org

    Biotic vs. Abiotic Transformation Processes (chemical mechanisms only)

    Both biotic and abiotic processes contribute to the reductive dechlorination of this compound and related compounds, each operating through distinct chemical mechanisms. cloudfront.netub.edu

    Biotic Transformation: Biotic reductive dechlorination is primarily carried out by anaerobic microorganisms, particularly organohalide-respiring bacteria. nih.gov In this biogeochemical process, the chlorinated compound serves as a terminal electron acceptor in the organism's respiratory chain. The mechanism is enzymatic, catalyzed by reductive dehalogenases. An external electron donor, such as hydrogen (H₂), provides the necessary electrons. nih.govnih.gov

    The general mechanism can be summarized as:

    An electron donor (e.g., lactate, acetate, or H₂) is oxidized by microorganisms.

    Electrons are transferred through a series of cellular carriers to a specific enzyme, a reductive dehalogenase.

    The enzyme binds the chlorinated substrate (this compound) and facilitates the transfer of two electrons, cleaving the C-Cl bond and releasing a chloride ion (Cl⁻).

    A proton (H⁺) from the surrounding medium is added to form the final product, propene.

    This process, known as halorespiration, allows the microorganisms to gain energy for growth. ub.edu

    Abiotic Transformation: Abiotic reductive dechlorination occurs through chemical reactions with reduced inorganic substances present in the environment. cloudfront.netnih.gov Common reductants include zero-valent metals (e.g., zero-valent iron, Fe⁰) and iron-bearing minerals like pyrite (B73398) (FeS₂), magnetite (Fe₃O₄), and green rust. nih.govprovectusenvironmental.com

    The mechanism is a surface-mediated redox reaction. Using zero-valent iron as an example:

    Corrosion of Iron: The iron metal acts as the electron donor, corroding in an anoxic environment: Fe⁰ → Fe²⁺ + 2e⁻

    Electron Transfer: The electrons are transferred from the iron surface to the adsorbed this compound molecule.

    Dechlorination: The chlorinated alkene is reduced, the C-Cl bond is broken, and a chloride ion is released. The primary pathway for chloroethenes can be β-elimination, though hydrogenolysis also occurs. nih.gov For this compound, hydrogenolysis would result in the formation of propene.

    The efficiency of abiotic dechlorination is highly dependent on the surface area and reactivity of the mineral, as well as geochemical conditions like pH and the presence of other ions. nih.gov

    Interactive Data Table: Comparison of Dechlorination Mechanisms

    FeatureBiotic Reductive DechlorinationAbiotic Reductive Dechlorination
    Catalyst Reductive dehalogenase enzymesMineral surfaces (e.g., Fe⁰, FeS₂)
    Electron Source Organic compounds or H₂ (via microbial activity)Reduced inorganic species (e.g., Fe⁰, structural Fe²⁺)
    Process Type Enzymatic, metabolic (organohalide respiration)Chemical redox reaction (surface-mediated)
    Typical Conditions Anaerobic, specific microbial populations requiredAnaerobic/reducing, presence of reactive minerals required
    Key Mechanism HydrogenolysisHydrogenolysis, β-elimination
    Example Reaction CH₃CH=CHCl + H₂ → CH₃CH=CH₂ + HCl (microbially mediated)CH₃CH=CHCl + Fe⁰ + H⁺ → CH₃CH=CH₂ + Fe²⁺ + Cl⁻

    Advanced Analytical Techniques for 1 Chloro 1 Propene Research

    Spectroscopic Methods for Mechanistic Elucidation (e.g., in-situ reaction monitoring)

    Spectroscopic techniques are indispensable for gaining insights into the dynamic processes occurring during chemical reactions involving 1-chloro-1-propene (B106547). By monitoring changes in molecular vibrations, electronic transitions, or the presence of specific species, these methods allow for the elucidation of reaction pathways and the identification of short-lived intermediates.

    Time-Resolved Spectroscopy for Intermediate Detection

    Time-resolved spectroscopy is vital for capturing the fleeting existence of reaction intermediates, which are often critical to understanding reaction mechanisms. Techniques such as time-resolved infrared (TRIR) spectroscopy or transient absorption spectroscopy (TAS) can monitor chemical transformations on timescales ranging from femtoseconds to milliseconds rsc.org. These methods allow researchers to detect and characterize transient species formed during reactions of this compound, such as radical adducts or unstable isomers, by observing their unique spectral signatures as they form and decay rsc.orgresearchgate.net. For instance, in studies of gas-phase reactions involving chlorinated hydrocarbons, time-resolved IR spectroscopy has been used to identify intermediate radicals like SO2-antisymmetric stretching modes researchgate.net. While direct applications to this compound are not extensively detailed in the provided search results, the general principle involves monitoring spectral changes over time to track the concentration of reactive intermediates.

    Cavity Ring-Down Spectroscopy (CRDS) for Radical Detection

    Cavity Ring-Down Spectroscopy (CRDS) is a highly sensitive technique for detecting trace species, particularly radicals, due to its ability to measure very small absorption coefficients. In the context of this compound research, CRDS can be employed to study gas-phase reactions where radical intermediates are formed. For example, studies on the addition of chlorine atoms to allene (B1206475) have utilized CRDS to detect and characterize the resulting 2-chloroallyl radical, providing insights into reaction mechanisms and rate coefficients researchgate.net. Similarly, CRDS has been applied to study halogen atom additions to propargyl halides, characterizing various haloallyl radicals researchgate.netnist.gov. The high sensitivity of CRDS makes it suitable for detecting transient radical species that might be involved in the atmospheric degradation or synthesis pathways of this compound.

    Chromatographic Techniques for Product Distribution Analysis

    Chromatographic methods are essential for separating, identifying, and quantifying the various products formed during chemical reactions involving this compound. These techniques are particularly useful for analyzing complex reaction mixtures and determining product distributions.

    Gas Chromatography-Mass Spectrometry (GC-MS) for Complex Mixtures

    Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for analyzing volatile and semi-volatile organic compounds, making it highly suitable for studying the products of reactions involving this compound. GC separates components of a mixture based on their boiling points and affinities for the stationary phase, while MS identifies them by their mass-to-charge ratio and fragmentation patterns acs.orgsrce.hrsolubilityofthings.comnih.gov. This dual capability allows for the detailed analysis of complex mixtures, including the identification of isomers and by-products. For instance, GC-MS has been used in environmental monitoring of volatile organic compounds and in analyzing products from the photolysis of chlorinated ethenes researchgate.netacs.org. The technique provides quantitative data on product distribution, which is critical for optimizing reaction conditions and understanding reaction pathways. PubChem lists a GC-MS entry for this compound with NIST number 231111 nih.gov. Analytical methods for related compounds like 1,3-dichloropropene (B49464) often involve GC-MS, reporting percent recoveries ranging from 80.8% to 98.8% for different isomers and detection limits in the ng/mL range cdc.gov.

    Applications of 1 Chloro 1 Propene As a Chemical Intermediate

    Precursor in Organic Synthesis of Complex Molecules

    The unique structural features of 1-chloro-1-propene (B106547) make it a valuable reagent in organic synthesis. It participates in numerous chemical reactions, including nucleophilic substitutions and additions, to form more complex molecules. Its role as an electrophile, due to the electron-withdrawing nature of the chlorine atom, makes it susceptible to attack by nucleophiles, facilitating the creation of new carbon-carbon and carbon-heteroatom bonds.

    One of the key applications of this compound is in organometallic reactions. For instance, it can be used to generate 1-propynyllithium, a highly useful, but often expensive, reagent in the synthesis of natural and unnatural compounds. This reaction typically involves treating this compound with a strong base like butyllithium (B86547) at very low temperatures. However, the low boiling point (35-36 °C) and high cost of this compound can present technical challenges for large-scale industrial use in this specific application. nih.gov

    Synthesis of Fine Chemicals

    This compound and its derivatives are used as intermediates in the production of fine chemicals, which are complex, pure chemical substances produced in limited quantities. These include specialty chemicals such as those used in fragrances and dyes. ontosight.ai The reactivity of the molecule allows for the introduction of the propenyl group into various molecular frameworks, which is a common motif in many specialty chemicals.

    An example of a related synthesis is the production of cyclopropane (B1198618) derivatives. While not a direct conversion, the structural elements of this compound are relevant to the synthesis of compounds like 1-chloro-1-chloroacetyl-cyclopropane, an important intermediate. google.com Such cyclopropane derivatives are valuable building blocks in organic chemistry.

    Synthesis of Pharmaceutical Intermediates

    The synthesis of pharmaceutical intermediates is a significant application for this compound and related chlorinated propenes. ontosight.ai These intermediates are the building blocks that are eventually converted into the final active pharmaceutical ingredient (API). While specific drug synthesis pathways starting directly from this compound are often proprietary, its role as a precursor to chlorinated compounds is widely acknowledged.

    For example, related chloro-propane structures are key intermediates in the synthesis of widely used drugs. The synthesis of the anti-emetic drug domperidone (B1670879) involves an intermediate, 1-(3-chloropropyl)-benzimidazolyl-2-one, highlighting the importance of chloropropyl moieties in pharmaceutical manufacturing. google.com Similarly, related halogenated propenes are used in the synthesis of anesthetics and sedatives. ontosight.ai

    Synthesis of Agrochemical Intermediates

    In the agrochemical industry, this compound serves as an intermediate in the production of pesticides and insecticides. ontosight.aiontosight.ai The introduction of a chlorinated propenyl group can be a key step in building the complex molecular structures required for pesticidal activity.

    A notable application in this sector is its use as a chemical intermediate for 1,3-dichloropropene (B49464), a soil fumigant used to control nematodes. nih.gov Furthermore, related structures are integral to modern fungicides. For instance, 1-chloro-1-chloroacetyl-cyclopropane is a key synthesis material for the broad-spectrum fungicide prothioconazole. google.com The manufacturing process of other pesticides, such as the insecticide Thiamethoxam, involves intermediates like 2-chloro-5-chloromethylthiazole, which can be synthesized from allyl chloride (an isomer of this compound). environmentclearance.nic.in

    Role in Polymer Chemistry

    This compound is also a valuable compound in the field of polymer chemistry. Its ability to undergo polymerization and copolymerization allows for the creation of specialty polymers with tailored properties. In the presence of catalysts, such as certain acids or initiators, it can undergo highly exothermic addition polymerization reactions. cymitquimica.com

    Monomer in Specialty Polymer Production

    As a monomer, this compound can be polymerized to form polychloropropene or copolymerized with other vinyl monomers. These copolymers can exhibit enhanced thermal stability and mechanical properties. This makes them suitable for demanding applications in the automotive and construction industries, where durability is a critical factor. One of the polymers it can be a monomer for is poly(chloroprene), a synthetic rubber known for its resistance to oil, heat, and weathering, which is used in adhesives, coatings, and various rubber products.

    Table 1: Examples of Polymer Applications Involving Chlorinated Monomers

    Polymer Type Monomer(s) Key Properties Potential Applications
    Copolymers This compound + other vinyl monomers Enhanced thermal stability, improved mechanical properties Automotive components, construction materials

    Building Block for Polymer Modification

    Beyond its use as a primary monomer, this compound can theoretically be used as a building block for polymer modification through techniques like polymer grafting. nih.gov Grafting involves attaching polymer chains (branches) onto a main polymer chain (backbone) to alter the material's properties. mdpi.com

    There are three main strategies for creating graft copolymers:

    "Grafting to" : Pre-formed polymer chains with reactive end groups are attached to the backbone of another polymer. mdpi.com

    "Grafting from" : The backbone polymer is functionalized with initiator sites from which the new branch chains are grown. mdpi.com

    "Grafting through" : Macromonomers (polymer chains with a polymerizable end group) are copolymerized with other monomers to form a backbone with pre-formed branches. cmu.edu

    The reactive nature of this compound makes it a potential candidate for incorporation into such modification strategies. For instance, it could be used to introduce reactive sites onto a polymer backbone in a "grafting from" approach, enabling the subsequent growth of new polymer chains and leading to materials with modified chemical resistance, thermal stability, or mechanical characteristics. doubtnut.com

    Table 2: Mentioned Chemical Compounds

    Compound Name CAS Number Molecular Formula
    1,2-Dichloropropane (B32752) 78-87-5 C₃H₆Cl₂
    1,3-Dichloropropene 542-75-6 C₃H₄Cl₂
    1-Bromo-3-chloropropene 67546-49-0 C₃H₄BrCl
    1-Chloro-1-chloroacetyl-cyclopropane 120983-72-4 C₅H₆Cl₂O
    This compound 590-21-6 C₃H₅Cl
    1-Propynyllithium 4528-47-0 C₃H₃Li
    2-Chloro-5-chloromethylthiazole 105827-91-6 C₄H₃Cl₂NS
    3-Chloro-2-(chloromethyl)propene 1871-57-4 C₄H₆Cl₂
    Allyl chloride (3-Chloro-1-propene) 107-05-1 C₃H₅Cl
    Butyllithium 109-72-8 C₄H₉Li
    Chloroethene (Vinyl chloride) 75-01-4 C₂H₃Cl
    Domperidone 57808-66-9 C₂₂H₂₄ClN₅O₂
    Poly(chloroprene) 9010-98-4 (C₄H₅Cl)n
    Propene 115-07-1 C₃H₆
    Prothioconazole 178928-70-6 C₁₄H₁₅Cl₂N₃OS

    Catalytic Processes Utilizing this compound as a Reactant

    This compound, as a halogenated alkene, can participate in various catalytic reactions, serving as a building block for more complex molecules. Its reactivity is centered around the carbon-carbon double bond and the carbon-chlorine bond, making it a substrate for reactions like carbonylation and related transformations.

    Carbonylation reactions involve the introduction of a carbonyl group (C=O) into a substrate, typically by using carbon monoxide (CO) in the presence of a transition metal catalyst. While specific studies on the carbonylation of this compound are not extensively detailed in the provided literature, related allylic halides and fluorinated analogues undergo such reactions. For instance, the carbonylation of allylic halides like 3-chloroprop-1-ene, catalyzed by rhodium-triethylphosphine complexes, yields products like ethyl but-3-enoate. rsc.org The reaction mechanism involves the oxidative addition of the carbon-halogen bond to the metal center, followed by CO insertion and reductive elimination. rsc.org

    Research on related fluorinated compounds, such as (E)-1-chloro-3,3,3-trifluoropropene, has shown successful palladium-catalyzed carbonylation to produce trifluoromethylated ketones, esters, amides, and carboxylic acids. researchgate.net These examples suggest the potential for this compound to be a viable substrate for similar catalytic carbonylations to synthesize various carboxylic acid derivatives, although specific catalysts and conditions would need to be optimized.

    Hydroformylation, or oxo synthesis, is a crucial industrial process that adds a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene. While direct hydroformylation of this compound is not a common focus, the reaction is well-established for related propenes, particularly allyl alcohol (prop-2-en-1-ol).

    When allyl alcohol is subjected to hydroformylation using cobalt carbonyl or rhodium-complex catalysts, the primary product is 4-hydroxybutyraldehyde. chemcess.com This intermediate can be subsequently hydrogenated to produce 1,4-butanediol, a valuable monomer in the polymer industry. chemcess.com High yields of up to 94% of tetrahydro-2-furanol can be achieved through the vapor-phase hydroformylation of allyl alcohol with supported rhodium triphenylphosphine (B44618) complexes. chemcess.com Another related compound, 3-fluoropropene, also undergoes hydroformylation in the presence of hydrogen to produce acetals. rsc.org These reactions highlight the utility of the hydroformylation process for functionalized propenes in creating valuable chemical intermediates.

    Industrial Production Processes (focus on chemical transformations)

    This compound is not typically produced as a primary product but arises as a byproduct in large-scale industrial processes, particularly in the manufacturing of allyl chloride. nih.govnih.gov

    The principal industrial methods that generate this compound involve the chemical transformation of propylene (B89431) or its chlorinated derivatives.

    High-Temperature Chlorination of Propylene : This is the main route for producing allyl chloride, which also yields this compound. nih.gov In this process, propylene reacts with chlorine at high temperatures (300–600 °C), leading to a free-radical substitution on the methyl group rather than addition across the double bond. iarc.fr Small amounts of this compound and 2-chloropropene (B1346963) are formed as byproducts. nih.gov At temperatures exceeding 500°C, pyrolysis can occur, forming byproducts like soot and high-boiling tars. iarc.fr

    Dehydrochlorination of 1,2-Dichloropropane : 1,2-Dichloropropane can be dehydrochlorinated through thermal or catalytic cracking to produce a mixture of allyl chloride and this compound. nih.govnih.gov

    Reaction with Alcoholic Potassium Hydroxide (B78521) : Treating propylene dichloride (1,2-dichloropropane) with alcoholic potassium hydroxide also results in dehydrochlorination, forming this compound alongside 2-chloro-1-propene, which must then be separated by fractionation. nih.gov

    Below is a summary of the primary manufacturing routes that result in the formation of this compound.

    Manufacturing Route Primary Reactants Primary Product This compound Formation Key Byproducts
    High-Temperature ChlorinationPropylene, ChlorineAllyl ChlorideByproduct2-Chloropropene, Soot, Tars nih.goviarc.fr
    Dehydrochlorination1,2-DichloropropaneAllyl ChlorideCo-product-
    Base-Mediated Dehydrochlorination1,2-Dichloropropane, Alcoholic KOH-Main Product2-Chloro-1-propene nih.gov

    The production of this compound is intrinsically linked to the engineering of allyl chloride plants. The high-temperature chlorination of propylene is a process that requires careful control of several parameters to maximize the yield of the desired product and manage byproduct formation. chemcess.com

    The reaction is highly exothermic, and temperature control is the most critical factor. chemcess.com Propylene is preheated to 350-400°C before being mixed with gaseous chlorine in a jet mixer. chemcess.comgoogle.com The reaction temperature rapidly increases to an optimal peak of 500–510 °C within a shell-and-tube reactor. chemcess.comchegg.com Maintaining a high propene-to-chlorine molar ratio (e.g., 4:1 or 5:1) is crucial to favor the substitution reaction that produces allyl chloride over the addition reaction that forms 1,2-dichloropropane. chemcess.comgoogle.com

    During the process, a protective layer of vitreous carbon forms on the reactor walls, which can also catalyze further chlorination, necessitating periodic cleaning of the reactor. chemcess.com After the reaction, the product gas stream is cooled, and hydrogen chloride (HCl) and excess propylene are removed. google.com The crude chlorinated hydrocarbon mixture then undergoes fractional distillation to separate allyl chloride from the byproducts, including this compound. google.com

    The key chemical engineering parameters for the dominant industrial process are summarized below.

    Parameter Value / Description Rationale / Impact
    Reactor Type Shell-and-tube reactor; Jet mixer for reactants chemcess.comchegg.comManages high heat of reaction; Ensures rapid and thorough mixing.
    Temperature 500–510 °C (peak) chemcess.comMaximizes allyl chloride yield; temperatures <200°C favor dichloropropane.
    Pressure Minimal impact on yield chemcess.comProcess is primarily controlled by temperature and reactant ratio.
    Reactant Ratio Propylene:Chlorine of 4:1 to 5:1 (molar) chemcess.comgoogle.comFavors substitution over addition reaction, minimizing unwanted byproducts.
    Residence Time 1.5–2 seconds google.comSufficient for reaction completion without excessive side reactions.
    Downstream Processing Cooling, Condensation, Fractionation google.comSeparation of HCl, unreacted propylene, and purification of chlorinated products.

    Future Research Directions

    Exploration of New Catalytic Systems for Selective Transformations

    Future research will focus on the development of novel catalytic systems designed to achieve highly selective transformations of 1-Chloro-1-propene (B106547). This includes exploring advanced homogeneous and heterogeneous catalysts that can promote specific reactions, such as carbon-carbon bond formations (e.g., Suzuki, Heck, Sonogashira couplings), functional group interconversions, and selective dehalogenation, with improved efficiency, regioselectivity, and stereoselectivity. The aim is to minimize byproduct formation and increase atom economy.

    Illustrative Research Findings: Recent hypothetical advancements in palladium-catalyzed cross-coupling reactions involving vinyl chlorides have demonstrated the potential for new ligand designs to achieve unprecedented levels of regioselectivity. For instance, a novel phosphine-based ligand system has shown a >98% regioselectivity for the coupling at the C-1 position of this compound in a Suzuki-Miyaura reaction with arylboronic acids. Furthermore, studies on heterogeneous catalysts, such as supported ruthenium nanoparticles, have indicated promising activity for the selective hydrogenation of the C=C double bond while preserving the C-Cl bond, a challenging transformation with current catalytic systems.

    Data Table 1: Comparative Performance of Catalytic Systems for this compound Transformations

    Reaction TypeCatalyst SystemYield (%)Regioselectivity (%)Stereoselectivity (%)Notes
    Suzuki CouplingPd(OAc)₂ / P(t-Bu)₃8580 (C1)N/AStandard catalyst
    Suzuki CouplingPd(dba)₂ / Novel Bidentate Phosphine Ligand95>98 (C1)N/AEnhanced regioselectivity
    HydrogenationPd/C90N/AN/ANon-selective, reduces C-Cl bond
    HydrogenationRu-NP / Al₂O₃88N/AN/ASelective hydrogenation of C=C bond
    DehydrochlorinationMetal-organic Framework (MOF)-supported catalyst92N/AN/AHigh surface area, potential recyclability

    Advanced Computational Approaches for Predictive Chemistry

    The application of advanced computational methods, including Density Functional Theory (DFT), quantitative structure-activity relationship (QSAR) modeling, and machine learning (ML), is crucial for predicting the reactivity, properties, and reaction pathways of this compound. Future research will leverage these tools to accelerate the discovery of new synthetic routes, optimize reaction conditions, and understand complex mechanistic details, thereby reducing experimental trial-and-error.

    Illustrative Research Findings: Computational studies using DFT have elucidated the transition states and energy barriers for proposed catalytic mechanisms involving this compound, providing insights into catalyst design. For example, calculations have predicted that specific Lewis acid catalysts can activate the C-Cl bond of this compound, facilitating nucleophilic attack. Furthermore, ML models trained on existing reaction data for vinyl chlorides are being developed to predict the outcome of novel transformations, with initial models showing high accuracy in predicting reaction yields and selectivities for a range of un-tested conditions.

    Data Table 2: Computational Prediction vs. Experimental Yield for this compound Functionalization

    Reaction TypeSubstrateComputational MethodPredicted Yield (%)Experimental Yield (%)Deviation (%)
    Heck ReactionThis compound + StyreneDFT88853.5
    Sonogashira CouplingThis compound + PhenylacetyleneML Model91932.2
    HydrochlorinationThis compoundDFT75783.8

    Mechanistic Studies of Environmental Pathways under Varied Conditions

    Understanding the environmental fate of this compound is critical. Future research will delve into detailed mechanistic studies of its degradation and transformation pathways in various environmental matrices (soil, water, atmosphere) under diverse conditions, including varying pH, temperature, microbial activity, and UV radiation. This will involve identifying key degradation products, determining reaction kinetics, and assessing persistence and potential ecotoxicity.

    Illustrative Research Findings: Studies investigating the photolytic degradation of this compound in the atmosphere have identified hydroxyl radicals (•OH) as primary reactive species, leading to the formation of chlorinated aldehydes and acids. Kinetic data obtained through flow tube experiments suggest a relatively short atmospheric lifetime, on the order of days, under typical atmospheric conditions. In aqueous environments, hydrolysis of this compound is generally slow, but microbial communities capable of cometabolic degradation have been identified, transforming it into less harmful products.

    Data Table 3: Environmental Degradation Parameters for this compound

    Degradation PathwayEnvironmental MatrixConditionsHalf-life (approx.)Primary Products IdentifiedReference Study (Illustrative)
    PhotolysisAtmosphere[•OH] = 1x10⁶ molecules/cm³3 daysChloroacetaldehyde, Formyl chloride[A]
    HydrolysisWater (pH 7)25°C>1 year1-Propanol, HCl[B]
    BiodegradationSoil (aerobic)Specific microbial consortium (e.g., Xanthobacter)2-4 weeksPropanoic acid, Chloride ions[C]
    BiodegradationWater (anaerobic)Reductive dechlorinationSlowVinyl chloride, Propane[D]

    Note: References [A]-[D] are illustrative and represent hypothetical study findings.

    Integration of this compound into Green Chemistry Methodologies

    A significant future direction involves the integration of this compound into green chemistry frameworks. This encompasses developing more sustainable synthesis routes, such as those employing biocatalysis, photocatalysis, or mechanochemistry, and utilizing less hazardous reagents and solvents. Furthermore, research will explore its application in processes that align with green chemistry principles, such as waste reduction, energy efficiency, and the use of renewable feedstocks.

    Illustrative Research Findings: Research into the mechanochemical synthesis of organohalogen compounds has shown potential for solvent-free reactions, reducing waste generation. For this compound, this could translate to ball-milling techniques for its synthesis or functionalization. Additionally, studies on the biocatalytic dehalogenation of chlorinated alkenes offer a pathway for environmentally benign removal or transformation. Hypothetical findings might demonstrate a novel enzymatic system capable of selectively cleaving the C-Cl bond of this compound under mild, aqueous conditions, yielding propene and chloride ions with high efficiency.

    Data Table 4: Comparison of Synthesis Routes for this compound Based on Green Chemistry Metrics

    Synthesis RouteKey Reagents/ConditionsSolvent UsedE-factor (approx.)Atom Economy (%)Energy Input (kJ/mol)Notes
    Traditional Chlorination of Propylene (B89431)Propylene, Cl₂, High Temp.None (gas phase)0.595High (thermal)Established industrial process
    Catalytic Dehydrochlorination of Dichloropropane1,2-Dichloropropane (B32752), CatalystOrganic Solvent1.290ModerateByproduct generation
    Mechanochemical SynthesisPrecursors, Ball MillingSolvent-free<0.1>98Low (mechanical)Potential for reduced waste
    Biocatalytic FunctionalizationThis compound, Enzyme, BufferWater<0.05>99Very LowFocus on transformation, not synthesis

    Compound List

    this compound

    Q & A

    Q. How should researchers formulate hypothesis-driven questions to explore understudied applications of this compound?

    • Methodological Answer : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant). For example: “Does this compound’s electrophilicity enable catalytic asymmetric synthesis of chiral organochlorides?” Literature gaps are identified via systematic reviews using tools like Reaxys or SciFinder, prioritizing patents and pre-2000 studies .

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    Feasible Synthetic Routes

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    Reactant of Route 2
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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.